molecular formula C32H65NO B3104127 N-Tetradecyloctadecanamide CAS No. 146177-66-4

N-Tetradecyloctadecanamide

Cat. No. B3104127
CAS RN: 146177-66-4
M. Wt: 479.9 g/mol
InChI Key: KSXKTQHRBVRUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Tetradecyloctadecanamide, also known as N,N-dimethyl-N-tetradecyl-1-octadecanamide, is a long-chain amide compound that has gained attention in the scientific community due to its potential use in various fields. This compound is synthesized through a simple and efficient method and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

N-Tetradecyloctadecanamide has been studied for its potential use in various scientific fields, including biomedical research, agriculture, and cosmetics. In biomedical research, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In agriculture, N-tetradecyloctadecanamide has been studied for its ability to enhance plant growth and resistance to pests and diseases. In cosmetics, this compound has been shown to have moisturizing and anti-aging properties, making it a potential ingredient in skincare products.

Mechanism of Action

Mode of Action

The mode of action of N-Tetradecyloctadecanamide is currently unknown . It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes.

Action Environment

The action of N-Tetradecyloctadecanamide could be influenced by various environmental factors These could include the presence of other molecules, pH, temperature, and other conditions that could affect the compound’s stability, efficacy, and action

Advantages and Limitations for Lab Experiments

One advantage of using N-tetradecyloctadecanamide in lab experiments is its easy synthesis method, which allows for large-scale production. This compound is also stable and has a long shelf life, making it a convenient reagent for various experiments. However, one limitation of using N-tetradecyloctadecanamide is its potential toxicity, as high concentrations of this compound have been shown to be cytotoxic in some cell lines. Therefore, careful consideration should be taken when using this compound in experiments, and appropriate safety measures should be implemented.

Future Directions

There are various future directions for the study of N-tetradecyloctadecanamide. One potential direction is the further exploration of its anti-inflammatory and antioxidant properties in the treatment of various diseases. Another potential direction is the study of its effects on the endocannabinoid system and its potential use in the treatment of various neurological disorders. Additionally, further studies can be conducted to explore the potential use of N-tetradecyloctadecanamide in agriculture and cosmetics.
Conclusion
In conclusion, N-tetradecyloctadecanamide is a long-chain amide compound that has gained attention in the scientific community for its potential use in various fields. This compound is synthesized through a simple and efficient method and has been studied extensively for its biochemical and physiological effects. While there are limitations to its use in lab experiments, the potential applications of N-tetradecyloctadecanamide make it a promising compound for future research.

properties

IUPAC Name

N-tetradecyloctadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H65NO/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(34)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXKTQHRBVRUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H65NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tetradecyloctadecanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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